Welcome to the BenchChem Online Store!
molecular formula C15H15ClN2 B1319695 3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline CAS No. 893750-76-0

3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline

Cat. No. B1319695
M. Wt: 258.74 g/mol
InChI Key: IPLFOSYVLVUIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08937078B2

Procedure details

A mixture of 2-(2-chloro-4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline (1.4 g, 4.8 mmol), saturated aqueous ammonium chloride (5 mL), and acetone (20 mL) was cooled in an ice bath. Solid zinc powder (3.2 g, 48 mmol) was added in portions over 10 min with stirring. The ice bath was allowed to expire and the mixture was stirred for 16 h. EtOAc (200 mL) was then added, followed by anhydrous sodium sulfate (20 g). The mixture was stirred for 15 min, then filtered through a pad of silica gel, eluting with EtOAc. The resulting clear solution was concentrated to afford the titled compound (1.2 g, 96%). 1H NMR (500 MHz, CDCl3): 7.20-7.11 (m, 3H), 7.11-7.04 (m, 1H), 6.95 (d, J=8.5 Hz, 1H), 6.78 (d, J=2.7 Hz, 1H), 6.56 (dd, J=8.5, 2.7 Hz, 1H), 4.17 (s, 2H), 3.55 (s, 2H), 3.27 (t, J=5.8 Hz, 2H), 3.00 (t, J=5.8 Hz, 2H).
Name
2-(2-chloro-4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12]1.[Cl-].[NH4+].CC(C)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>[Zn].CCOC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:20][CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12]1 |f:1.2,4.5.6|

Inputs

Step One
Name
2-(2-chloro-4-nitro-phenyl)-1,2,3,4-tetrahydro-isoquinoline
Quantity
1.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CC2=CC=CC=C2CC1
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The resulting clear solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)N)N1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.